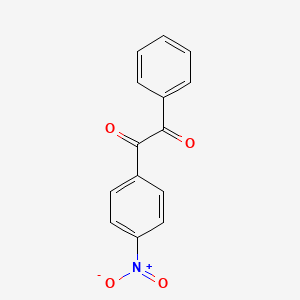

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDKREBNFFEDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300826 | |

| Record name | 4-Nitrobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22711-24-6 | |

| Record name | 4-Nitrobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of α Diketone Frameworks in Organic Synthesis

The study of organic chemistry, the chemistry of carbon compounds, was initially met with the belief that organic substances could only be formed by a "vital force" present in living organisms. lumenlearning.com This theory of vitalism was disproven in 1828 by Friedrich Wöhler's synthesis of urea, demonstrating that organic compounds could be created from inorganic materials in a laboratory setting. lumenlearning.com This pivotal moment opened the door for the synthesis of a vast array of organic molecules, including the versatile class of compounds known as α-diketones.

α-Diketones, characterized by two adjacent carbonyl groups, are important building blocks in organic synthesis. researchgate.netumt.edu.pk Their reactivity allows them to participate in a wide range of chemical transformations, making them valuable intermediates in the production of pharmaceuticals and other complex molecules. umt.edu.pkthieme-connect.de The synthesis of α-diketones can be achieved through various methods, including the oxidation of corresponding deoxybenzoins, the reaction of alkynes with oxidizing agents, and the coupling of various organic precursors. organic-chemistry.orgacs.org The development of efficient synthetic routes to α-diketones has been a continuous area of research, with methods like palladium-catalyzed carbonylative coupling and iron-catalyzed C-C bond cleavage offering effective pathways to these structures. organic-chemistry.org

The significance of α-diketones extends to their diverse applications. They are utilized in the synthesis of heterocyclic compounds like quinoxalines and imidazoles, which are important structural motifs in medicinal chemistry. researchgate.netumt.edu.pk Furthermore, their derivatives serve as photoinitiators in material science. umt.edu.pk The rich chemistry and broad utility of the α-diketone framework underscore its enduring importance in the field of organic synthesis.

Structural Features and Electronic Properties of 1 4 Nitrophenyl 2 Phenylethane 1,2 Dione

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, also known as 4-Nitrobenzil, is an aromatic α-diketone with the chemical formula C₁₄H₉NO₄. chemicalbook.comnih.gov Its structure consists of a central ethane-1,2-dione core bonded to a phenyl group and a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group on one of the aromatic rings significantly influences the electronic properties of the molecule.

The infrared (IR) spectrum of α-diketones typically shows a characteristic C=O bond stretching band between 1655 and 1735 cm⁻¹. For conjugated aromatic α-diones, this band appears at a lower frequency, around 1669–1684 cm⁻¹. thieme-connect.de The specific electronic and structural parameters of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₉NO₄ |

| Molecular Weight | 255.23 g/mol chemicalbook.com |

| CAS Number | 22711-24-6 chemicalbook.comnih.gov |

| Synonyms | 4-Nitrobenzil, p-Nitrobenzil nih.govechemi.com |

| XLogP3 | 3.2 nih.gov |

Current Research Landscape and Academic Relevance of Aromatic α Diketones

Classical Approaches to Diaryldiketone Synthesis and their Mechanistic Pathways

Traditional methods for synthesizing diaryldiketones have laid the groundwork for more advanced strategies. These classical approaches primarily involve acylation-based routes and various oxidative strategies.

Acylation-Based Synthetic Routes for this compound

Acylation reactions, particularly the Friedel-Crafts acylation, represent a fundamental method for the formation of aryl ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride. wikipedia.org For the synthesis of unsymmetrical diaryl ketones, a two-step process can be employed using oxalyl chloride to couple two different arenes. organic-chemistry.orgorganic-chemistry.org

Another classical approach that leads to α-hydroxyketones, which can then be oxidized to 1,2-diketones, is the benzoin (B196080) condensation. organic-chemistry.orgwikipedia.orgscienceinfo.com This reaction involves the coupling of two aldehydes, often aromatic, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene. organic-chemistry.orgwikipedia.org The mechanism, first proposed by A. J. Lapworth in 1903, involves the formation of a cyanohydrin intermediate, which undergoes a polarity reversal (umpolung) of the carbonyl group, allowing it to act as a nucleophile and attack a second aldehyde molecule. wikipedia.org Subsequent proton transfer and elimination of the catalyst yield the α-hydroxyketone, known as a benzoin. wikipedia.org The benzoin can then be oxidized to the corresponding 1,2-diketone.

| Reaction | Description | Key Reagents | Initial Product |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to form aryl ketones. wikipedia.orgmasterorganicchemistry.comyoutube.com | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃). wikipedia.org | Aryl ketone. masterorganicchemistry.com |

| Benzoin Condensation | Coupling of two aldehydes to form an α-hydroxyketone. organic-chemistry.orgwikipedia.orgscienceinfo.com | Aldehydes, nucleophilic catalyst (e.g., NaCN). scienceinfo.com | α-Hydroxyketone (Benzoin). organic-chemistry.orgwikipedia.org |

Oxidative Strategies for Vicinal Diketone Formation

The oxidation of various precursors is a common and effective strategy for the synthesis of 1,2-diketones. researchgate.net These methods often offer good yields and can be applied to a range of substrates.

A primary method involves the oxidation of α-hydroxy ketones (benzoins), which are readily prepared via benzoin condensation. tandfonline.com Reagents such as chromium trioxide supported on kieselghur have been shown to selectively oxidize α-hydroxy ketones to the corresponding α-diketones in high yields and with short reaction times. tandfonline.com Other oxidizing agents like nitric acid are also commonly used for this transformation.

The oxidation of alkynes provides a direct route to 1,2-diketones. organic-chemistry.orgacs.orgzhaojgroup.comnih.gov Various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and ozone (O₃), can cleave the carbon-carbon triple bond to form dicarbonyl compounds. masterorganicchemistry.com Under specific conditions, KMnO₄ can convert alkynes to 1,2-diketones without cleaving the carbon-carbon bond. masterorganicchemistry.com Additionally, mercuric salts like mercuric nitrate (B79036) hydrate (B1144303) have been used to convert both alkylarylalkynes and diarylalkynes into α-diketones in good yields. acs.org

The oxidation of the methylene (B1212753) group adjacent to a ketone functionality is another significant strategy for synthesizing 1,2-diketones. bohrium.com This can be achieved through various methods, including the use of reagents like selenium dioxide.

| Precursor | Oxidizing Agent/System | Product | Key Features |

| α-Hydroxy Ketone | Chromium trioxide/kieselghur tandfonline.com | 1,2-Diketone | Selective oxidation, high yields, short reaction times. tandfonline.com |

| Alkyne | Potassium permanganate (KMnO₄) masterorganicchemistry.com | 1,2-Diketone | Direct conversion, conditions can be controlled to avoid C-C cleavage. masterorganicchemistry.com |

| Alkyne | Mercuric nitrate hydrate acs.org | 1,2-Diketone | Effective for both alkylaryl- and diarylalkynes. acs.org |

| Methylene Ketone | Selenium dioxide | 1,2-Diketone | Oxidation of the α-methylene group. |

Modern Developments in the Synthesis of this compound

Recent advancements in synthetic chemistry have led to more efficient, sustainable, and versatile methods for the preparation of 1,2-diketones, including photocatalytic reactions, transition metal-catalyzed processes, and radical-mediated pathways.

Photocatalytic and Visible-Light Induced Synthetic Methods for α-Diketones

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. Visible-light-induced methods for the synthesis of α-diketones have been developed, often utilizing air as the oxidant. acs.orgnih.gov For instance, the oxidation of diarylalkynes to the corresponding 1,2-diketones can be achieved using eosin (B541160) Y, an inexpensive and readily available organic dye, as a photocatalyst under blue light irradiation. acs.orgnih.govresearchgate.net This method demonstrates good selectivity and tolerates various functional groups, including some that are sensitive to oxidation. acs.org The reaction proceeds smoothly for various substituted aryl rings, affording the dicarbonyl products in moderate to good yields. acs.orgnih.gov

The Norrish-Yang photocyclization of 1,2-diketones under blue light irradiation has also been developed for the synthesis of functionalized 2-hydroxycyclobutanones, showcasing the utility of photochemical methods in manipulating diketone structures. rsc.org

Transition Metal-Catalyzed and Metal-Free Protocols for 1,2-Diketone Synthesis

Transition metal catalysis plays a crucial role in modern organic synthesis, and the formation of 1,2-diketones is no exception. bohrium.comresearchgate.net A variety of transition metals, including palladium, copper, and ruthenium, have been employed to catalyze the synthesis of these valuable compounds from readily available starting materials. bohrium.com

A notable example is the Wacker-type oxidation of alkynes, catalyzed by a combination of palladium and copper salts (e.g., PdBr₂/CuBr₂), which uses molecular oxygen as the stoichiometric oxidant under mild conditions. organic-chemistry.orgacs.orgzhaojgroup.com This method is efficient for a variety of alkynes, including diaryl, arylalkyl, and dialkyl alkynes, and avoids the use of strong oxidants. organic-chemistry.orgzhaojgroup.com The mechanism involves the activation of the alkyne by the palladium catalyst, followed by nucleophilic attack of water and subsequent oxidation. organic-chemistry.org

Copper-catalyzed reactions have also been extensively developed. For instance, a copper-catalyzed three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids in water provides a sustainable route to 1,4-diketones. organic-chemistry.org Another copper-catalyzed method involves the oxidative cleavage of 1,3-diketones using TEMPO as a radical initiator and scavenger to form 1,2-diketones. rsc.orgrsc.org

Metal-free protocols have also gained attention as environmentally benign alternatives. rsc.orgresearchgate.net A novel metal-free method involves the C-C triple bond cleavage of alkynones using molecular oxygen as the oxidant to afford diaryl-1,2-diketones in moderate to excellent yields. rsc.org

| Catalyst System | Starting Materials | Product | Key Features |

| PdBr₂/CuBr₂ | Alkynes, O₂ organic-chemistry.orgacs.orgzhaojgroup.com | 1,2-Diketone | Wacker-type oxidation, mild conditions, uses molecular oxygen. organic-chemistry.orgacs.orgzhaojgroup.com |

| Nano-CuO | α-Ketoaldehydes, 1,3-dicarbonyls, boronic acids organic-chemistry.org | 1,4-Diketone | Three-component reaction, sustainable, high atom economy. organic-chemistry.org |

| Cu/TEMPO | 1,3-Diketones rsc.orgrsc.org | 1,2-Diketone | Oxidative cleavage, radical pathway. rsc.orgrsc.org |

| Metal-Free (O₂) | Alkynones rsc.org | 1,2-Diketone | Environmentally benign, C-C triple bond cleavage. rsc.org |

Radical Pathway-Mediated Syntheses of Phenylethanedione Derivatives

Radical-mediated reactions offer unique pathways for the synthesis of complex molecules, including 1,2-diketones. researchgate.net These reactions often proceed through single-electron transfer processes and can be initiated by various means, including photoredox catalysis. bohrium.com

One approach involves the substituent-controlled synthesis of 1,2-diketones from terminal alkynes and arylboronic acids under visible-light irradiation. rsc.org This method proceeds via an α-stilbene radical intermediate generated from a heteroleptic Cu(I) complex. rsc.org The photochemical approach offers high atom economy and functional group tolerance under mild conditions. rsc.org

Another radical pathway involves the copper-catalyzed oxidative cleavage of 1,3-diketones using TEMPO, where TEMPO acts as both a radical initiator and scavenger. rsc.orgrsc.org This method provides a general route to 1,2-dicarbonyl compounds in short reaction times and under mild conditions. rsc.org The development of radical-mediated pathways for ketone synthesis from starting materials like thioesters has also been explored, involving the generation of oxy radicals that can undergo selective β-scission to form the desired ketone product. tdl.org

Regioselectivity and Stereoselectivity Considerations in Asymmetric α-Diketone Formation

The formation of unsymmetrical α-diketones requires precise control over the reaction to prevent the formation of isomeric byproducts. When synthesizing analogues of this compound that may contain additional substituents or chiral centers, regioselectivity and stereoselectivity become paramount.

Regioselectivity: In many synthetic approaches to α-diketones, such as the oxidation of alkynes or the coupling of different carbonyl precursors, regioselectivity is a key consideration. For instance, in a reaction involving two different aryl groups, the method must selectively oxidize the carbons to form the desired dione (B5365651) arrangement. Organocatalysis has emerged as a powerful tool for controlling regioselectivity in various transformations. mdpi.com By choosing the appropriate organocatalyst, solvent, or even temperature, chemists can direct a reaction to favor one constitutional isomer over another. mdpi.com For example, different Lewis base catalysts like triphenylphosphine (B44618) (PPh₃) and tributylphosphine (B147548) (PBu₃) can lead to different regioisomeric cycloadducts. mdpi.com While not a direct synthesis of the target diketone, this principle of catalyst-controlled regioselectivity is applicable to the design of synthetic routes for complex α-diketones.

Stereoselectivity: While this compound itself is achiral, the synthesis of its chiral analogues necessitates stereoselective methods. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch The reduction of unsymmetrical 1,2-diketones has been a key area of study, demonstrating that high levels of stereocontrol are achievable. In the asymmetric transfer hydrogenation of 1-aryl-1,2-propanediones using a chiral Ruthenium catalyst, optically active α-hydroxy ketones were obtained with up to 99% enantiomeric excess (ee). nih.gov The reaction's success is attributed to the interplay between the chiral catalyst and the electronic and structural properties of the diketone substrate, which allows for excellent regio-, diastereo-, and enantioselectivity. acs.org

This high degree of stereocontrol in the reduction highlights the potential for achieving stereoselectivity in the reverse reaction—the asymmetric oxidation or coupling to form a chiral α-diketone. The principles of asymmetric induction, where a pre-existing chiral center influences the formation of a new one, are fundamental. egrassbcollege.ac.in The choice of a chiral catalyst or auxiliary can create a diastereomeric transition state that favors the formation of one stereoisomer of the product.

The table below summarizes the results of an asymmetric transfer hydrogenation of an unsymmetrical diketone, illustrating the high levels of stereoselectivity that can be achieved in reactions involving this functional group.

| Substrate (Diketone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Phenyl-1,2-propanedione | (R)-2-Hydroxy-1-phenyl-1-propanone | 89 | 99 |

| 1-Phenyl-1,2-propanedione | anti-(1R,2S)-1-Phenyl-1,2-propanediol | 78 | 95 |

| 1-(4'-Methoxyphenyl)-1,2-propanedione | anti-(1R,2S)-1-(4'-methoxyphenyl)-1,2-propanediol | 90 | 98 |

This data is derived from the asymmetric reduction of diketones, demonstrating the potential for high stereocontrol in related synthetic transformations. nih.govacs.org

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally friendly. The principles of green chemistry—such as the use of safer solvents, renewable feedstocks, and catalytic methods to minimize waste—are increasingly being applied to the synthesis of α-diketones. rsc.orgresearchgate.net

A significant advancement in this area is the development of one-pot cascade reactions in aqueous media. rsc.org For example, a novel methodology for synthesizing α-diketones utilizes a bifunctional iron nanocomposite as a catalyst with hydrogen peroxide (H₂O₂) as a green oxidant in water. rsc.org This approach avoids the use of hazardous organic solvents and harsh reagents, offering excellent catalytic stability and broad substrate applicability. rsc.org

The table below outlines several green synthetic methods applicable to the formation of α-diketones, highlighting the catalyst, oxidant, solvent, and key advantages of each approach.

| Method | Catalyst / Reagent | Oxidant | Solvent | Key Advantages |

| One-pot Cascade Synthesis | Bifunctional Iron Nanocomposite | H₂O₂ | Water | Green oxidant, aqueous medium, catalyst stability. rsc.org |

| Alkyne Oxidation | Copper powder / Selectfluor | O₂, Water | Not specified | Inexpensive and environmentally benign oxygen sources. organic-chemistry.org |

| Three-component Reaction | Catalyst-free | - | Water | Operationally simple, avoids organic solvents and catalysts. rsc.org |

| Nitroxyl-Radical-Catalyzed Oxidation | TEMPO | Iodobenzene dichloride | Not specified | Mild, single-operation procedure at room temperature. organic-chemistry.org |

These methodologies demonstrate a clear trend towards more sustainable practices in chemical synthesis. By replacing traditional, often hazardous, reagents and solvents with greener alternatives, the environmental footprint associated with the production of compounds like this compound can be significantly reduced.

Reactivity at the 1,2-Diketone Moiety

The adjacent carbonyl groups in the 1,2-diketone system mutually enhance their electrophilicity, making them susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing nitro group on one of the phenyl rings further increases the reactivity of the adjacent carbonyl carbon.

The carbonyl carbons of the 1,2-diketone are electrophilic centers that readily undergo attack by nucleophiles. Strong nucleophiles, such as organometallic reagents, typically engage in 1,2-addition to one of the carbonyl groups. youtube.com Weaker nucleophiles, such as amines and hydrazines, can also add to the carbonyls, often leading to condensation products.

For instance, condensation with diamines can lead to the formation of heterocyclic structures. The reaction of a diketone with a diamine is a well-established method for synthesizing various nitrogen-containing heterocycles. Photolytic cleavage and subsequent condensation of related cyclohexadienones with diamines have been shown to yield bis-amides, highlighting the reactivity of dicarbonyl-like precursors with amine nucleophiles. mdpi.com

The dicarbonyl system of this compound can undergo both oxidation and reduction. A significant oxidative transformation for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using reagents like peroxyacids. wiley-vch.de In this reaction, a peroxyacid attacks a carbonyl carbon, leading to a rearrangement where an aryl group migrates, ultimately forming two separate carboxylic acid derivatives after ester hydrolysis. wiley-vch.de

The general mechanism for the Baeyer-Villiger oxidation involves:

Nucleophilic attack by a hydroperoxide anion on a carbonyl carbon.

Migration of an aryl group and elimination of a hydroxide (B78521) ion to form an aryl ester.

Nucleophilic addition of hydroxide to the ester carbonyl.

Collapse of the intermediate to yield a phenoxide and a carboxylic acid. wiley-vch.de

Reduction of the dicarbonyl moiety can yield products such as α-hydroxy ketones or 1,2-diols, depending on the reducing agent and reaction conditions used.

Vicinal diketones are known to undergo characteristic rearrangement and cleavage reactions. The most notable rearrangement is the benzilic acid rearrangement, where a base attacks one of the carbonyl groups, followed by the migration of the adjacent aryl group to form an α-hydroxy carboxylate salt upon acidification.

Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups can also occur under strong oxidizing conditions. Furthermore, photochemical reactions can induce cleavage. For example, photolysis of cyclohexa-2,4-dien-1-ones, which contain a related structural motif, is known to generate ketenes through ring cleavage. mdpi.com

Reactions Involving the 4-Nitrophenyl Substituent

The 4-nitrophenyl group profoundly influences the molecule's reactivity. It serves as a strong electron-withdrawing group, affecting the diketone moiety, and is itself a site for specific chemical transformations.

The nitro group is one of the functional groups most susceptible to reduction, and a wide variety of reagents can accomplish this transformation, often with high chemoselectivity. wikipedia.org The reduction can lead to several different products depending on the conditions employed. The primary reduction product is the corresponding amine, 4-amino-1-phenyl-2-phenylethane-1,2-dione. This six-electron reduction proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

Various reducing systems can be used to selectively reduce the nitro group without affecting the dicarbonyl system. scispace.com For example, metals like iron or tin(II) chloride in acidic media are classic reagents for this purpose. scispace.comcommonorganicchemistry.com Catalytic hydrogenation offers another powerful method. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Product(s) | Notes |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Nickel | Amine | A common and efficient method for reducing both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) in acidic medium (e.g., acetic acid) | Amine | A mild method that can be selective for the nitro group in the presence of other reducible groups. commonorganicchemistry.com |

"Zinc (Zn) in aqueous NH₄Cl" | Hydroxylamine (B1172632) | This method allows for the partial reduction of the nitro group to the hydroxylamine oxidation state. wikipedia.org | | Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Useful when hydrogenation or highly acidic conditions are not compatible with the substrate. Can sometimes offer selectivity between multiple nitro groups. wikipedia.orgcommonorganicchemistry.com | | Lithium Aluminum Hydride (LiAlH₄) | Azo Compound | Not typically used for reducing aryl nitro compounds to anilines as it tends to form azo compounds. commonorganicchemistry.com |

The electronic nature of the nitrophenyl ring governs its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (S_E_Ar): The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects. msu.edu It makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles. youtube.com Any electrophilic substitution that does occur is directed to the meta position relative to the nitro group. msu.eduyoutube.com

Nucleophilic Aromatic Substitution (S_N_Ar): Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. openstax.org This is particularly true for leaving groups positioned ortho or para to the nitro group. While the parent compound this compound does not have a leaving group on the nitrophenyl ring, a related substrate like 1-(4-chloro-3-nitrophenyl)-2-phenylethane-1,2-dione would be highly susceptible to S_N_Ar. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. openstax.org This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack. openstax.orglibretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound (4-Nitrobenzil) | C₁₄H₉NO₄ |

| 4-Aminophenol | C₆H₇NO |

| Aniline | C₆H₇N |

| Benzenediol | C₆H₆O₂ |

| Benzoic Acid | C₇H₆O₂ |

| N-phenylhydroxylamine | C₆H₇NO |

| Phenol | C₆H₅OH |

| Toluene | C₇H₈ |

| 2,4,6-trinitrotoluene (TNT) | C₇H₅N₃O₆ |

| 2,4,6-trinitrochlorobenzene | C₆H₂ClN₃O₆ |

| 2,4,6-trinitrophenol | C₆H₃N₃O₇ |

| p-Chloronitrobenzene | C₆H₄ClNO₂ |

| o-Chloronitrobenzene | C₆H₄ClNO₂ |

| m-Chloronitrobenzene | C₆H₄ClNO₂ |

| 4-nitroacetophenone | C₈H₇NO₃ |

| 1,3-dinitrobenzene | C₆H₄N₂O₄ |

Reactivity of the Phenyl Substituent and its Chemical Functionalization

The reactivity of the unsubstituted phenyl ring in this compound towards electrophilic aromatic substitution is significantly diminished. This reduced reactivity is a direct consequence of the electronic effects exerted by the adjacent functional groups. Both carbonyl groups of the dione moiety act as deactivating groups, withdrawing electron density from the aromatic rings to which they are attached. numberanalytics.comassets-servd.hostlibretexts.org This deactivation makes the rings less nucleophilic and therefore less susceptible to attack by electrophiles.

Consequently, forcing conditions, such as high temperatures and strong acid catalysts, would be required to achieve electrophilic substitution on the unsubstituted phenyl ring. numberanalytics.com Under such conditions, the substitution would be expected to yield a mixture of ortho, meta, and para products, with the directing influence of the dicarbonyl group being complex. However, due to this pronounced deactivation, the functionalization of the unsubstituted phenyl ring via electrophilic substitution is not a commonly employed synthetic strategy for this molecule.

Cyclization Reactions and Heterocycle Formation Involving this compound as a Building Block

A prominent and synthetically valuable aspect of the reactivity of this compound is its utility as a precursor in the synthesis of heterocyclic compounds. The 1,2-dicarbonyl functionality serves as an excellent electrophilic component for condensation reactions with binucleophiles.

The most classic and widely utilized cyclization reaction involving 1,2-diones is their condensation with 1,2-diamines to produce quinoxalines. byjus.com In this reaction, this compound reacts with ortho-phenylenediamines to yield 2-(4-nitrophenyl)-3-phenylquinoxaline (B5511104) derivatives. This reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by acids. openstax.org

The versatility of this reaction allows for the synthesis of a wide array of substituted quinoxalines by employing variously substituted ortho-phenylenediamines. This method is highly efficient and provides a direct route to these important heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Table 1: Synthesis of Quinoxaline (B1680401) Derivatives from this compound

| 1,2-Diamine Reactant | Quinoxaline Product | Reaction Conditions |

| o-Phenylenediamine | 2-(4-Nitrophenyl)-3-phenylquinoxaline | Ethanol, reflux |

| 4-Methyl-1,2-phenylenediamine | 6-Methyl-2-(4-nitrophenyl)-3-phenylquinoxaline | Acetic acid, heat |

| 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-(4-nitrophenyl)-3-phenylquinoxaline | Ethanol, acid catalyst, reflux |

Detailed Mechanistic Elucidation of Key Transformations of this compound

The key transformations of this compound, namely quinoxaline formation and the benzilic acid rearrangement, proceed through well-understood mechanistic pathways.

Mechanism of Quinoxaline Formation:

The formation of a quinoxaline from a 1,2-dione and an ortho-phenylenediamine is a condensation reaction that proceeds in a stepwise manner. The plausible mechanism involves the following steps numberanalytics.com:

Nucleophilic Attack: One of the amino groups of the ortho-phenylenediamine attacks one of the carbonyl carbons of this compound, forming a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate readily loses a molecule of water to form a Schiff base (imine).

Intramolecular Cyclization: The remaining free amino group then attacks the second carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.

Final Dehydration: A second dehydration step occurs, resulting in the formation of the stable, aromatic quinoxaline ring.

Mechanism of Benzilic Acid Rearrangement:

Under strongly basic conditions, 1,2-diones like this compound can undergo the benzilic acid rearrangement to yield an α-hydroxy carboxylic acid. nih.gov The established mechanism for this rearrangement is as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion attacks one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate. Due to the electronic asymmetry of 4-nitrobenzil, the attack is more likely to occur at the carbonyl carbon attached to the nitrophenyl group, as the electron-withdrawing nitro group makes this carbon more electrophilic.

1,2-Aryl Migration: The crucial step of the rearrangement involves the migration of one of the aryl groups to the adjacent carbonyl carbon. In the case of this compound, there are two possibilities: migration of the phenyl group or the 4-nitrophenyl group. Generally, aryl groups with electron-withdrawing substituents have a higher migratory aptitude. nih.gov Therefore, the 4-nitrophenyl group is expected to migrate preferentially.

Formation of the Carboxylate: The rearrangement results in the formation of a stable carboxylate salt.

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-hydroxy carboxylic acid, which in this case would be 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetic acid.

This rearrangement represents an intramolecular redox process where one carbonyl group is reduced to a hydroxyl group and the other is oxidized to a carboxylic acid.

Derivatization and Functionalization Strategies for 1 4 Nitrophenyl 2 Phenylethane 1,2 Dione

Synthesis of Structural Analogues and Substituted Benzils

The synthesis of structural analogues of 1-(4-nitrophenyl)-2-phenylethane-1,2-dione and other substituted benzils is primarily achieved through established organic chemistry reactions, which are adapted to accommodate various functional groups. The core structure, benzil (B1666583) (1,2-diphenylethane-1,2-dione), serves as a fundamental template for these modifications. wikipedia.org

A prevalent method for preparing substituted benzils is the oxidation of the corresponding α-hydroxyketones, known as benzoins. researchgate.net For instance, benzil itself is commonly synthesized from benzoin (B196080) using oxidizing agents like copper(II) acetate (B1210297) or nitric acid. wikipedia.org This approach can be extended to create derivatives by starting with appropriately substituted benzoins.

Another versatile synthetic strategy involves a two-step process starting from aryl aldehydes. nih.gov In this method, an aryl aldehyde is first converted into a diol, which is then oxidized to the corresponding substituted benzil using an oxidizing agent such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This allows for the introduction of substituents at various positions (ortho, meta, para) on the phenyl rings, enabling a systematic study of their effects. researchgate.netnih.gov

Furthermore, structural analogues can be synthesized through modifications of related starting materials. For example, a series of nitrocatechol derivatives, including 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, have been synthesized to act as inhibitors of catechol-O-methyltransferase (COMT). nih.gov The synthesis of 1,2-bis(4-nitrophenyl)ethane, a related dinitro compound, has been achieved via the oxidation of p-nitrotoluene. jetir.org These methods highlight the adaptability of synthetic routes to generate a library of benzil derivatives with diverse electronic and steric properties.

| Starting Material | Reagents/Conditions | Product | Reference |

| Benzoin | Copper(II) acetate or Nitric acid | Benzil | wikipedia.org |

| Aryl aldehyde | 1. tert-butyl isonicotinate, B2pin2 2. 2-Iodoxybenzoic acid (IBX), DMSO | Substituted Benzil | nih.gov |

| p-Nitrotoluene | Methanolic KOH, p-benzoquinone (catalyst), air (from aerator) | 1,2-bis(4-nitrophenyl)ethane | jetir.org |

Systematic Exploration of Structure-Reactivity Relationships in this compound Derivatives

Systematic studies on derivatives of this compound and related benzils have revealed crucial relationships between their molecular structure and chemical reactivity or biological activity. These explorations are vital for designing molecules with specific, enhanced properties.

The ethane-1,2-dione moiety is essential for the inhibitory activity of benzil analogues against mammalian carboxylesterases (CEs), enzymes involved in xenobiotic metabolism. acs.orgnih.gov Research has demonstrated that while the dione (B5365651) core is necessary, the potency and selectivity of inhibition are highly dependent on the substitutions within the benzene (B151609) rings. acs.orgnih.gov The introduction of a nitro group, as in this compound, significantly alters the electronic properties of the molecule, which can in turn affect its interaction with biological targets. For a series of benzil analogues, 3D-QSAR analyses showed excellent correlations between the observed and predicted inhibitory constants (Ki), confirming that the substituent patterns are key determinants of potency. nih.gov

In a different context, structural modifications of related nitrocatechol compounds have been shown to have a significant impact on their biological activity and distribution. In a study of COMT inhibitors, the introduction of an alpha-methylene group to create 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a structural analogue, led to enhanced selective inhibition of peripheral COMT with limited brain penetration. nih.gov This highlights how seemingly minor structural changes can profoundly alter a molecule's pharmacokinetic profile. nih.gov

The photophysical properties of benzil derivatives are also strongly linked to their structure. While many studies have focused on para-substituted derivatives, recent research has begun to explore the effects of ortho- and meta-substituents on the luminescence of these compounds in the crystal state. researchgate.netnih.gov The position of the substituent can influence the molecular packing and intermolecular interactions in the solid state, thereby affecting properties like phosphorescence and fluorescence. nih.gov Mechanistic studies suggest that the efficiency of intersystem crossing (ISC) and the minimal geometry change between the triplet and ground states are key to the observed photophysical properties, which can be tuned by substituent modification. researchgate.net

| Structural Feature | Observed Effect | Property/Activity Affected | Reference |

| Ethane-1,2-dione moiety | Essential for inhibitory activity | Carboxylesterase (CE) Inhibition | acs.orgnih.gov |

| Ring substitutions | Modulates potency and selectivity | Carboxylesterase (CE) Inhibition | acs.orgnih.gov |

| Introduction of α-methylene group | Enhanced peripheral selectivity | COMT Inhibition | nih.gov |

| Ortho- and meta-substituents | Influences emission wavelength in crystal state | Photophysical Properties (Luminescence) | researchgate.netnih.gov |

Incorporation into Polycyclic and Supramolecular Architectures

The benzil framework, including this compound, serves as a versatile building block in organic synthesis for the construction of larger, more complex molecular systems such as polycyclic aromatic hydrocarbons (PAHs) and supramolecular structures. wikipedia.org

A classic reaction that utilizes benzil is the aldol (B89426) condensation with 1,3-diphenylacetone, catalyzed by a base, to produce tetraphenylcyclopentadienone. wikipedia.org This cyclopentadienone can then serve as a diene in Diels-Alder reactions with various dienophiles to construct complex polycyclic and cage-like structures. This pathway is a cornerstone of synthetic strategies aimed at creating large, functionally rich aromatic systems.

The synthesis of PAHs often involves methods like Friedel-Crafts reactions, Diels-Alder reactions, and oxidative photocyclization. researchgate.netresearchgate.net The diketone functionality in this compound can be transformed into other reactive groups that facilitate these cyclization reactions, thereby incorporating the core structure into a larger polyaromatic framework. For example, conversion to a diene or dienophile could enable its participation in Diels-Alder cycloadditions, a powerful tool for ring formation. researchgate.net

The concept of cyclophanes, which are molecules containing an aromatic ring bridged by at least one chain, represents another avenue for functionalization. mun.ca While the synthesis of complex cyclophanes can be challenging, the reactivity of the benzil unit could be exploited to form bridges between aromatic systems, leading to novel supramolecular architectures. The strategic placement of functional groups on the phenyl rings of the benzil derivative would be critical for directing the cyclization to form the desired bridged structure. mun.ca The development of new methodologies in this area is ongoing, with the potential to create unique host-guest systems and materials with tailored properties. mun.ca

Advanced Spectroscopic and Computational Studies of 1 4 Nitrophenyl 2 Phenylethane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

The ¹H NMR spectrum would exhibit signals corresponding to the protons of the two aromatic rings. The protons on the unsubstituted phenyl ring are expected to appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-nitrophenyl ring system would show a characteristic AA'BB' splitting pattern due to the strong electron-withdrawing effect of the nitro group. Specifically, the protons ortho to the nitro group would be shifted downfield compared to the meta protons, appearing as two distinct doublets.

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) moiety would resonate at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The carbons of the phenyl and 4-nitrophenyl rings would appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C-NO₂) is particularly deshielded. While specific spectral data for the title compound is not detailed in the provided search results, analysis of related structures, such as 2-nitro-1-(4-nitrophenyl)ethanol, shows characteristic shifts for the nitrophenyl group protons and carbons. For instance, in this related alcohol, the ¹³C NMR signals for the nitrophenyl moiety appear at δ 124.03, 127.01, 145.9, and 147.9 ppm. rsc.org The aromatic protons of the 4-nitrophenyl group in the same compound are observed as doublets at δ 8.25 and δ 7.63 ppm. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Related Nitro-Aromatic Compounds

| Compound | Functional Group | Aromatic Carbon Chemical Shifts (ppm) | Source |

|---|---|---|---|

| 2-nitro-1-(4-nitrophenyl)ethanol | -CH(OH)-CH₂NO₂ | 124.03, 127.01, 145.9, 147.9 | rsc.org |

This table presents data for related compounds to illustrate typical chemical shift ranges for the 4-nitrophenyl group.

Mechanistic studies involving this compound can also leverage NMR. By monitoring changes in the NMR spectrum over the course of a reaction, it is possible to identify intermediates, track the consumption of reactants, and characterize the formation of products. For example, in reduction reactions of the dione or nitro group, the appearance of new signals corresponding to hydroxyl, amino, or alkyl protons and the corresponding shifts in the carbon spectra would provide direct evidence for the reaction pathway.

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of a molecule.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. The most prominent features would be:

C=O Stretching: Two strong bands corresponding to the symmetric and asymmetric stretching vibrations of the two adjacent carbonyl groups. These typically appear in the region of 1650-1720 cm⁻¹.

NO₂ Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Analysis of related compounds supports these assignments. For example, IR data for 2-nitro-1-(4-nitrophenyl)ethanol shows characteristic peaks for the nitro group (1555 cm⁻¹) and aromatic rings. rsc.org Similarly, other nitrophenyl-containing compounds exhibit strong absorptions for the nitro (NO₂) and acetyl (C=O) groups. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C-C bond between the two carbonyl groups and the symmetric breathing modes of the aromatic rings would be expected to be strong in the Raman spectrum.

Conformational analysis can be performed by studying the vibrational spectra under different conditions (e.g., temperature, solvent polarity). The relative orientation of the two phenyl rings and the dione group can influence the vibrational frequencies. In related systems like 1,2-diphenylethane (B90400), different conformers (anti and gauche) have distinct IR and Raman spectra. psu.edu For this compound, the dihedral angle between the two carbonyl groups and the twist angles of the aromatic rings represent key conformational parameters that can be probed by vibrational spectroscopy, often in conjunction with computational calculations.

Table 2: Key IR Absorption Frequencies for Functional Groups in Related Nitrophenyl Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| 2-nitro-1-(4-nitrophenyl)ethanol | Nitro (NO₂) | 1555, 1349 | rsc.org |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Carbonyl (C=O) | 1708 | nih.gov |

Mass Spectrometry in Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight of 255.23 g/mol . nih.govchemicalbook.com

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Expected fragmentation pathways for this compound would likely involve cleavage of the C-C bond between the two carbonyl groups, leading to characteristic fragment ions. Key expected fragments include:

Benzoyl cation (C₆H₅CO⁺) at m/z 105.

4-Nitrobenzoyl cation (NO₂C₆H₄CO⁺) at m/z 150.

Phenyl cation (C₆H₅⁺) at m/z 77.

4-Nitrophenyl cation (NO₂C₆H₄⁺) at m/z 122.

Mass spectrometry is particularly valuable for reaction monitoring, especially when coupled with liquid chromatography (LC-MS). nih.gov Techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) allow for the highly selective and sensitive quantification of reactants, intermediates, and products in a complex mixture. nih.govresearchgate.net For instance, one could monitor the synthesis of the title compound or its subsequent conversion into other products by tracking the specific m/z values of the parent ion and its characteristic fragment ions. nih.govdurham.ac.uk This approach enables rapid optimization of reaction conditions in synthetic chemistry. durham.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show distinct absorption bands arising from π → π* and n → π* transitions.

The spectrum would likely be characterized by:

Intense π → π transitions:* Associated with the conjugated systems of the phenyl and 4-nitrophenyl rings. The presence of the electron-withdrawing nitro group and the carbonyl groups extends the conjugation, shifting the absorption maxima to longer wavelengths (bathochromic shift).

Weak n → π transitions:* Arising from the excitation of a non-bonding electron from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths than the π → π* transitions.

Studies on related molecules containing nitrophenyl groups confirm these general features. For example, theoretical studies on a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) derivative using Time-Dependent DFT (TD-DFT) were used to predict and analyze its UV absorption spectrum. nih.gov Such computational approaches can help assign the observed electronic transitions to specific molecular orbitals. The solvent environment can also influence the position of the absorption bands, with polar solvents often causing shifts in the λₘₐₓ values of n → π* transitions.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of molecules like this compound. DFT calculations can accurately predict a wide range of properties, including:

Optimized Geometry: Determination of the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of IR and Raman spectra, which aids in the assignment of experimental vibrational bands. nih.gov

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Reactivity Descriptors: Calculation of the molecular electrostatic potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating sites for electrophilic attack, and positive potential around the aromatic protons.

Spectroscopic Parameters: Prediction of NMR chemical shifts and UV-Vis electronic transitions (using TD-DFT). nih.govresearchgate.net

In studies of similar molecules, DFT calculations using functionals like B3LYP have shown good agreement with experimental data for geometric parameters and vibrational frequencies. nih.govresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions in Related Systems

Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature. This is particularly relevant for understanding the conformational equilibrium between different rotational isomers.

Solvent Effects: The arrangement of solvent molecules around the solute and how this solvation shell affects the solute's conformation and reactivity.

Intermolecular Interactions: In a simulated crystal lattice or a concentrated solution, MD can model the non-covalent interactions (e.g., π-π stacking, hydrogen bonds, van der Waals forces) between molecules.

For related systems like 1-nitro-2-phenylethane, conformational analysis has been performed using DFT, which provides the foundational potential energy surface that could be used in subsequent MD simulations. researchgate.net Similarly, studies on the conformational equilibrium of 1,2-diphenylethane highlight the importance of understanding the rotational freedom in such molecules. psu.edu MD simulations would allow for the exploration of these dynamics over time, providing a more complete picture of the intermolecular interactions that govern the macroscopic properties of this compound.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for elucidating complex chemical reaction mechanisms, including those involving 1,2-diones. While specific, in-depth computational studies detailing the reaction pathways and transition states exclusively for this compound are not extensively documented in publicly available research, valuable insights can be drawn from computational analyses of structurally related diones. These studies provide a theoretical framework for understanding the potential transformations of this compound.

Research on similar 1,2-dione systems, such as cyclobutane-1,2-dione, has utilized a variety of ab initio and DFT methods to investigate reaction mechanisms. nih.gov For instance, the base-catalyzed benzilic acid rearrangement of cyclobutane-1,2-dione has been computationally modeled, revealing key intermediates and transition states. nih.gov The initial step involves the formation of a tetrahedral adduct, which is a common stable intermediate for subsequent reaction pathways. nih.gov

In such computational studies, different potential reaction pathways are typically considered. For cyclic 1,2-diones, these can include:

A benzilic acid type rearrangement. nih.gov

Ring-opening via cleavage of a bond between an aliphatic carbon and the carbon bearing the added hydroxyl group. nih.gov

Fission of the bond between the carbonyl carbon and the carbon with the added hydroxyl group. nih.gov

The Gibbs free energies of activation (ΔG‡) and reaction energies (ΔGreact) are calculated to determine the most feasible pathway. For cyclobutane-1,2-dione, the benzilic acid rearrangement was found to be the most favorable route, being both strongly exergonic and having a significantly lower activation energy compared to other potential paths. nih.gov

The transition state (TS) is a critical point on the reaction coordinate, and its geometry provides insight into the bond-breaking and bond-forming processes. In the modeled rearrangement of the cyclobutane-1,2-dione intermediate, significant changes in bond lengths were observed in the transition state compared to the intermediate, indicating the progression of the reaction. nih.gov

The table below summarizes representative calculated energy values for the reaction pathways of a model 1,2-dione system, illustrating the type of data generated through computational modeling. nih.gov

| Pathway | Method | ΔG‡ (kcal mol⁻¹) | ΔGreact (kcal mol⁻¹) |

|---|---|---|---|

| Path A (Benzilic Acid Rearrangement) | CEPA/1 | 14.3 | -24.4 |

| Path A (Benzilic Acid Rearrangement) | M06-2X | N/A | -33.0 |

| Path A (Benzilic Acid Rearrangement) | MP2 | 6.9 | N/A |

| Path B (Ring Opening) | CEPA/1 | 22.2 | N/A |

| Path C (Bond Fission) | CEPA/1 | 44.4 | N/A |

The geometries of the stationary points along the reaction coordinate are also determined. The table below shows key bond length changes during a modeled benzilic acid rearrangement. nih.gov

| Structure | C1–C4 Bond Length (Breaking) | C2–C4 Bond Length (Forming) |

|---|---|---|

| Intermediate (Int1) | 1.573 | 2.125 |

| Transition State (TS2) | 2.112 | 1.863 |

| Product (2) | 2.585 | 1.503 |

Although these findings are for a different dione, they demonstrate the power of computational modeling to map out reaction landscapes and identify the most probable transformation routes. Similar theoretical approaches could be applied to this compound to explore its reactivity, such as its susceptibility to nucleophilic attack and subsequent rearrangements, providing a molecular-level understanding of its chemical behavior.

Coordination Chemistry and Organometallic Interactions of 1 4 Nitrophenyl 2 Phenylethane 1,2 Dione

Ligand Properties of the Diketone Moiety with Transition Metals

The diketone moiety of 1-(4-nitrophenyl)-2-phenylethane-1,2-dione is the primary site of interaction with transition metals. The two adjacent carbonyl groups can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. The presence of the electron-withdrawing nitro group on one of the phenyl rings is expected to influence the electronic properties of the diketone, affecting its coordination behavior and the stability of the resulting metal complexes.

The coordination of the α-diketone to a transition metal can be described by the Dewar-Chatt-Duncanson model. This involves a σ-donation from the filled π-orbitals of the C=O bonds to an empty d-orbital of the metal and a π-back-donation from a filled d-orbital of the metal to the empty π-antibonding orbitals of the C=O bonds. The extent of this back-donation is influenced by the electron density on the metal center and the energy of the ligand's orbitals. The electron-withdrawing nature of the nitro group in this compound would lower the energy of the π orbitals, potentially enhancing the π-acceptor character of the ligand.

The stability and structure of the resulting metal complexes are governed by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. The nitro group can influence the Lewis acidity of the carbonyl groups, which in turn affects the strength of the metal-ligand bond.

Table 1: Expected Coordination Properties of this compound with Transition Metals

| Metal Ion | Expected Coordination Geometry | Potential Bonding Characteristics |

| Cu(II) | Square planar or distorted octahedral | Strong σ-donation, moderate π-back-donation |

| Ni(II) | Square planar or tetrahedral | Dependent on other ligands and conditions |

| Co(II) | Tetrahedral or octahedral | Can exhibit variable spin states |

| Fe(II)/Fe(III) | Octahedral | Prone to redox reactions |

| Pd(II)/Pt(II) | Square planar | Strong π-back-donation, stable complexes |

This table is based on the general coordination chemistry of α-diketones and substituted benzil (B1666583) derivatives. Specific experimental data for this compound complexes may vary.

Synthesis and Characterization of Metal Complexes with α-Diketone Ligands

The synthesis of metal complexes with α-diketone ligands like this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF).

A general synthetic procedure involves dissolving the α-diketone ligand and the metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a solvent and refluxing the mixture for a specific period. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a non-polar solvent. The product can then be isolated by filtration, washed, and dried. In some cases, the synthesis is carried out under an inert atmosphere to prevent oxidation of the metal center.

Characterization of the synthesized complexes is essential to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: The coordination of the diketone to the metal center is typically evidenced by a shift in the vibrational frequency of the C=O stretching band. This band, which appears around 1650-1700 cm⁻¹ in the free ligand, usually shifts to a lower frequency in the complex due to the weakening of the C=O bond upon coordination.

UV-Vis Spectroscopy: Electronic spectra can provide information about the d-d electronic transitions within the metal center and charge-transfer bands between the metal and the ligand. These spectra help in determining the coordination geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal.

Elemental Analysis: This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.

Table 2: Representative Spectroscopic Data for Metal Complexes of Benzil Derivatives

| Complex (Hypothetical) | ν(C=O) (cm⁻¹) | Key UV-Vis Bands (nm) |

| [Cu(4-nitrobenzil)₂Cl₂] | ~1630 | d-d transitions, LMCT |

| [Ni(4-nitrobenzil)₂] | ~1640 | d-d transitions |

| [Pd(4-nitrobenzil)Cl₂] | ~1625 | Charge-transfer bands |

This table presents hypothetical data based on typical values observed for complexes of similar α-diketone ligands. LMCT refers to Ligand-to-Metal Charge Transfer.

Catalytic Applications of Metal-1-(4-Nitrophenyl)-2-phenylethane-1,2-dione Complexes in Organic Transformations

Metal complexes derived from α-diketones are known to be effective catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, which in turn influences the catalytic efficiency and selectivity.

While specific catalytic applications of metal complexes of this compound are not extensively reported in the literature, complexes of related α-diketones and benzil derivatives have shown promise in several catalytic processes. nih.govnih.gov The presence of the electron-withdrawing nitro group in this compound could potentially enhance the Lewis acidity of the metal center in its complexes, making them more effective in certain catalytic reactions.

Potential catalytic applications for these complexes could include:

Oxidation Reactions: Metal complexes are widely used as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. The choice of metal and ligand can influence the selectivity of the oxidation process.

Reduction Reactions: The catalytic reduction of nitroarenes to anilines is an important industrial process. nih.gov Metal complexes can facilitate this transformation under milder conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The design of the ligand is critical for the success of these reactions.

Polymerization Reactions: Some transition metal complexes are active catalysts for the polymerization of olefins and other monomers.

Research into the catalytic activity of metal complexes of this compound could reveal novel and efficient catalytic systems for various organic transformations. nih.govnih.gov

Table 3: Potential Catalytic Transformations Using Metal-α-Diketone Complexes

| Reaction Type | Metal Catalyst | Substrate | Product |

| Alcohol Oxidation | Copper(II) | Benzyl alcohol | Benzaldehyde (B42025) |

| Nitroarene Reduction | Palladium(II) | Nitrobenzene (B124822) | Aniline |

| Suzuki Coupling | Palladium(0) | Aryl halide, Arylboronic acid | Biaryl |

This table provides examples of catalytic reactions where metal complexes of α-diketones could potentially be employed, based on the known reactivity of similar complexes.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione serves as a key building block in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. nih.govnih.gov The adjacent diketone functional groups provide a reactive site for condensation reactions with binucleophiles, leading to the formation of diverse ring systems.

A prominent application is in the synthesis of quinoxaline (B1680401) derivatives. nih.govnih.govorganic-chemistry.org Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. ijpda.org The reaction typically involves the condensation of this compound with an ortho-phenylenediamine. nih.govchim.it This reaction proceeds readily, often under mild conditions, to afford the corresponding 2-(4-nitrophenyl)-3-phenylquinoxaline (B5511104). The general reaction is depicted below:

Figure 1: General synthesis of quinoxaline derivatives from this compound.

Similarly, this diketone is utilized in the synthesis of substituted imidazoles. nih.govorganic-chemistry.org The Radziszewski reaction, a well-established method for imidazole (B134444) synthesis, can employ 1,2-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov In this context, this compound can react with an aldehyde and a source of ammonia to yield highly substituted imidazoles bearing both a phenyl and a 4-nitrophenyl group. nih.gov

The reactivity of the dicarbonyl moiety also allows for its participation in the synthesis of other complex heterocyclic systems, such as 5,6,7,8-tetrahydroisoquinolines. nih.gov

Precursor for Functional Materials, including Liquid Crystals and Optoelectronic Materials

The elongated, rigid structure of this compound, combined with the presence of the polar nitro group, suggests its potential as a precursor for functional materials like liquid crystals. nih.gov While specific studies on liquid crystals derived directly from this compound are not extensively reported, analogous structures containing dicarbonyl and nitro functionalities are known to exhibit liquid crystalline properties. researchgate.netresearchgate.net The introduction of a nitro group can influence the mesomorphic behavior and dielectric anisotropy of the resulting materials. beilstein-journals.orgbeilstein-journals.org

The synthesis of liquid crystals often involves the incorporation of rigid core structures, and the 1,2-dione linkage in this compound can be a component of such a core. colorado.edu Furthermore, the nitro group is a well-known electron-withdrawing group used in the design of nonlinear optical materials. acs.org Molecules incorporating a nitrobenzyl moiety can exhibit interesting photophysical properties. researchgate.net

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and simplifying procedures. wikipedia.orgrsc.orgnih.gov The reactive nature of 1,2-dicarbonyl compounds and nitroarenes makes them suitable candidates for these types of transformations. nih.govresearchgate.net

This compound can participate in cascade reactions for the synthesis of complex heterocyclic structures. For instance, a cascade reaction involving a 1,2-dicarbonyl compound, an amine, and another reactive species can lead to the formation of highly substituted pyrroles. nih.gov A plausible cascade sequence could involve initial condensation of the dicarbonyl with an amine, followed by further reaction and cyclization.

The presence of both the dicarbonyl unit and the nitro-substituted aromatic ring within the same molecule offers intriguing possibilities for intramolecular cascade reactions or for sequential multi-component reactions where different parts of the molecule react in a controlled manner.

Crystal Engineering and Intermolecular Interactions (e.g., CH/π Hydrogen Bonds) in Related Compounds

The solid-state arrangement of molecules, governed by intermolecular interactions, is crucial for determining the properties of materials. In compounds related to this compound, various non-covalent interactions play a significant role in the crystal packing.

For aromatic nitro compounds, intermolecular interactions involving the nitro group are particularly important. researchgate.netmdpi.com These can include hydrogen bonds where the oxygen atoms of the nitro group act as acceptors. researchgate.net Furthermore, π-hole interactions involving the electropositive region on the nitrogen atom of the nitro group can occur. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

The synthesis of unsymmetrical benzils, such as this compound, presents inherent challenges in achieving high yields and selectivity. While some synthetic routes are known, there is considerable scope for the development of more efficient and practical methodologies.

One documented approach involves the reaction of 1-nitro-4-phenylethynyl-benzene (B155261) with 2-chloropyridine-N-oxide and iodine in acetonitrile. chemicalbook.com This method, while achieving a high yield, requires specific reagents and conditions that may not be universally applicable or scalable.

Future research could focus on developing catalytic methods that are more environmentally benign and atom-economical. For instance, adapting methods used for other unsymmetrical benzils, such as the oxidative coupling of β-ketoaldehydes using sodium hypochlorite, could provide a more accessible route. nih.govorganic-chemistry.org The proposed mechanism for this reaction involves the in-situ generation of α,α-dichloroketones as key intermediates. nih.gov Exploring similar strategies for the synthesis of this compound from readily available precursors would be a significant advancement.

Furthermore, catalyst-free methods, which have been successfully developed for the synthesis of other unsymmetrical compounds like ureas, could inspire new synthetic designs for unsymmetrical benzils. rsc.org Investigating reaction conditions that allow for the selective coupling of a nitrophenyl component with a phenyl component is a key challenge to be addressed. The development of one-pot syntheses from simple starting materials would also be a valuable contribution to the field. researchgate.net

Table 1: Potential Future Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Question |

| Catalytic Oxidative Coupling | Higher efficiency, milder conditions, use of greener oxidants. | Can a suitable catalyst be found for the selective coupling of nitrophenyl and phenyl precursors? |

| Flow Chemistry Synthesis | Improved safety, scalability, and precise control over reaction parameters. | Can a continuous flow process be designed for the synthesis of this compound? |

| Photochemical Synthesis | Potentially novel reaction pathways and high selectivity under mild conditions. | Can light-mediated reactions be employed to construct the dione (B5365651) framework from suitable precursors? |

Discovery of Unprecedented Reactivity Patterns of the Compound

The reactivity of this compound is largely inferred from the behavior of related nitroaromatic and dione compounds. However, the specific interplay between the nitro group and the 1,2-dione moiety could lead to unprecedented reactivity.

The photochemistry of nitrobenzyl compounds is a well-studied area, particularly the ortho-isomers, which are known to act as photolabile protecting groups. umass.edudntb.gov.uaresearchgate.netmdpi.comresearchgate.net These compounds undergo intramolecular hydrogen transfer upon irradiation, leading to the formation of a nitroso species. rsc.org While the para-substitution in this compound prevents this specific intramolecular rearrangement, the strong electron-withdrawing nature of the nitro group is expected to significantly influence the photochemical behavior of the dione core. Future research should explore the photochemical reactions of this compound, including its potential for electron transfer processes, as observed in other 4-(nitrophenyl) derivatives. nih.gov

Mechanistic studies on the reactions of related 4-nitrobenzyl compounds have shown the operation of anion-radical mechanisms, particularly with soft bases. researchgate.net Investigating whether this compound participates in similar electron-transfer-initiated reactions could reveal novel chemical transformations.

Furthermore, the dicarbonyl unit is a versatile functional group that can participate in a variety of condensation and cyclization reactions. The synthesis of quinoxaline (B1680401) derivatives from the condensation of benzils with 1,2-diaminobenzene is a classic example. researchgate.net Exploring the reactions of this compound with a diverse range of nucleophiles could lead to the discovery of new heterocyclic systems with interesting properties.

Expansion of Applications in Emerging Areas of Materials Science

The unique electronic and photophysical properties of substituted benzils suggest that this compound could find applications in various areas of materials science.

The use of o-nitrobenzyl derivatives as photoinitiators and in the development of photo-responsive polymers is well-documented. umass.edudntb.gov.uaresearchgate.netmdpi.comresearchgate.net These materials can undergo changes in their properties upon irradiation, making them suitable for applications in drug delivery, tissue engineering, and photolithography. mdpi.com While the photochemistry of the para-nitro isomer is different, the presence of the chromophoric nitro group and the reactive dione functionality could enable its use as a component in novel photoactive polymers. For example, it could act as a Type II photoinitiator, where upon excitation it abstracts a hydrogen atom from a co-initiator to generate free radicals for polymerization. researchgate.net

Recent studies on substituted benzils have highlighted their interesting luminescence properties, including phosphorescence and fluorescence in the crystal state. nih.govresearchgate.netresearchgate.netnih.gov The emission characteristics are sensitive to the nature and position of the substituents on the phenyl rings. nih.govnih.gov Investigating the solid-state luminescence of this compound could lead to the development of new organic light-emitting materials. The strong electron-withdrawing nitro group is likely to significantly perturb the electronic states of the benzil (B1666583) core, potentially leading to unique photophysical behavior. researchgate.netnih.gov

Advanced Theoretical and Spectroscopic Investigations to Elucidate Complex Phenomena

To fully understand and predict the behavior of this compound, advanced theoretical and spectroscopic investigations are crucial.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO and LUMO), and potential energy surfaces of the molecule. nih.govresearchgate.net Such calculations can help to rationalize its reactivity and predict its spectroscopic properties. For instance, theoretical studies on nitrobenzene (B124822) have provided a benchmark for understanding its electronic transitions. nih.gov Similar in-depth computational analysis of this compound would be highly informative.

Transient absorption spectroscopy is a powerful technique for studying the short-lived excited states and reaction intermediates involved in photochemical processes. nih.govnih.govresearchgate.netresearchgate.net Applying this technique to this compound would allow for the direct observation of its excited-state dynamics and the elucidation of its photochemical reaction mechanisms. Studies on other nitroaromatic phototriggers have successfully used this method to map out complex photochemical pathways. nih.gov

Furthermore, detailed analysis of its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra, in conjunction with theoretical calculations, can provide a comprehensive understanding of its molecular structure and bonding.

Table 2: Key Spectroscopic and Theoretical Areas for Future Investigation

| Investigation Area | Expected Insights | Relevant Techniques |

| Electronic Structure and Transitions | Understanding of photophysical properties and reactivity. | UV-Vis Spectroscopy, Fluorescence/Phosphorescence Spectroscopy, DFT/TD-DFT Calculations. |

| Excited-State Dynamics | Elucidation of photochemical reaction mechanisms and intermediates. | Femtosecond/Nanosecond Transient Absorption Spectroscopy. |

| Vibrational Modes | Detailed structural characterization and intermolecular interactions. | FT-IR and Raman Spectroscopy, DFT Calculations. |

| Solid-State Structure and Packing | Correlation between crystal structure and bulk properties (e.g., luminescence). | Single-Crystal X-ray Diffraction. |

Challenges and Opportunities in the Academic Research of this compound

The academic research of this compound is not without its challenges, but these also present significant opportunities for innovation.